- A Practical Synthesis of a PI3K Inhibitor under Noncryogenic Conditions via Functionalization of a Lithium Triarylmagnesiate Intermediate, Organic Process Research & Development, 2013, 17(1), 97-107

Cas no 75-75-2 (Methanesulfonic acid)

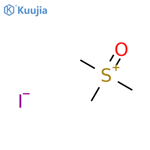

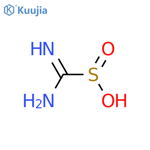

El ácido metanosulfónico (CH₃SO₃H) es un ácido orgánico fuerte, soluble en agua y polar, con una alta conductividad eléctrica y estabilidad térmica. Se destaca por su baja volatilidad y su capacidad para actuar como catalizador en reacciones orgánicas, como esterificaciones y polimerizaciones. Su naturaleza no oxidante y su bajo poder corrosivo en comparación con otros ácidos minerales lo hacen ideal para aplicaciones en síntesis química, electrodeposición y como aditivo en baterías de flujo. Además, es biodegradable y menos tóxico, lo que favorece su uso en procesos industriales sostenibles. Su versatilidad y eficiencia lo convierten en una alternativa segura y eficaz en múltiples contextos químicos.

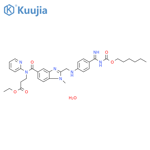

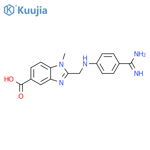

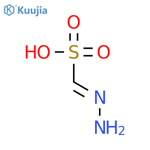

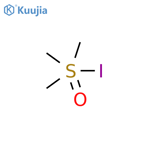

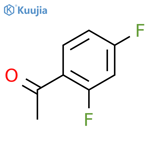

Methanesulfonic acid structure

Nombre del producto:Methanesulfonic acid

Methanesulfonic acid Propiedades químicas y físicas

Nombre e identificación

-

- Methanesulfonic acid

- MSA

- Methanesulfonicacidaqsoln

- Methanesulphonic acid

- Methylsulfonic Acid

- Mesic acid

- Methanesulfonic Acid [for HPLC]

- Sulfomethane

- Alkanesulfonic acid

- Methanesulfonicacid

- Methane Sulfonic Acid

- NSC3718

- CCRIS 2783

- methansulfonic acid

- Methansulfonsaeure

- NCGC00258626-01

- EINECS 200-898-6

- Mesylate

- NSC-3718

- NCGC00248914-01

- CHEMBL3039600

- UNII-12EH9M7279

- Methanesulfonic acid, 99.5%

- DTXCID806422

- M0093

- NSC 3718

- CH3SO3H

- EC 200-898-6

- CHEBI:27376

- Z281776238

- Alkanesulfonate

- Q414168

- methylsulphonic acid

- LACTIC ACID(DL)

- methansulphonic acid

- Methanesulfonic acid, >=99.0%, ReagentPlus(R)

- Kyselina methansulfonova

- Aliphatic sulfonate

- A934985

- methane sulphonic acid

- methanesulphonic-acid-

- methyl sulfonic acid

- MsOH

- WLN: WSQ1

- F1908-0093

- Kyselina methansulfonova [Czech]

- Methanesulfonic acid, >=99.0%

- METHANESULFONIC ACID [II]

- AT25153

- Methanesulfonic acid, Vetec(TM) reagent grade, 98%

- metanesulfonic acid

- DB-075013

- ammoniummethanesulfonate

- METHANESULFONIC ACID [MI]

- InChI=1/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4

- Mesylic acid

- J-521696

- 75-75-2

- MFCD00007518

- H3CSO3H

- Methanesulfonic acid, for HPLC, >=99.5% (T)

- BRN 1446024

- Methanesulfonic Acid (CH3SO3H)

- J1.465F

- CAS-75-75-2

- methane-sulfonic acid

- Tox21_201073

- EN300-29198

- Methanesulfonic acid, anhydrous

- AI3-28532

- BP-12823

- NS00004472

- STL264182

- Methanesulfonic acid, HPLC grade

- CH3SO2OH

- DTXSID4026422

- 4-04-00-00010 (Beilstein Handbook Reference)

- Methanesulfonic acid solution

- METHANESULFONIC ACID [HSDB]

- methyl-sulfonic acid

- MeSO3H

- M2059

- AKOS009146947

- HSDB 5004

- METHANESULFONIC ACID (II)

- CH4O3S

- 12EH9M7279

- 03S

-

- MDL: MFCD00007518

- Renchi: 1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)

- Clave inchi: AFVFQIVMOAPDHO-UHFFFAOYSA-N

- Sonrisas: CS(=O)(=O)O

- Brn: 1446024

Atributos calculados

- Calidad precisa: 95.98810

- Masa isotópica única: 79.993

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 5

- Cuenta de enlace giratorio: 0

- Complejidad: 92.6

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: -0.9

- Superficie del Polo topológico: 56.5A^2

Propiedades experimentales

- Color / forma: Colorless or slightly brown oily liquid, solid at low temperature.

- Denso: 1.319 g/mL at 25 °C

- Punto de fusión: 17-19 °C (lit.)

- Punto de ebullición: 167 °C/10 mmHg(lit.)

- Punto de inflamación: Fahrenheit: 372.2 ° f < br / > Celsius: 189 ° C < br / >

- índice de refracción: n20/D 1.416

- Disolución: water: soluble1,000 g/L at 20°C

- Coeficiente de distribución del agua: Miscible with water. Slightly miscible with benzene and toluene. Immiscible with paraffins.

- Estabilidad / vida útil: Stable. Moisture sensitive. Incompatible with amines, bases, water, common metals. Releases a substantial amount of heat when diluted with water (add acid to water with care if diluting).

- PSA: 62.75000

- Logp: 0.58480

- Disolución: It is soluble in water, alcohol and ether, insoluble in alkanes, benzene, toluene, etc., does not decompose in boiling water and hot lye, and has a strong corrosive effect on metal iron, copper and lead.

- Sensibilidad: Light Sensitive & Hygroscopic

- Color / forma: 70 wt. % in H2O

- Merck: 5954

- Presión de vapor: <1 mmHg ( 20 °C)

- PKA: -2.6(at 25℃)

Methanesulfonic acid Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H314

- Declaración de advertencia: P260,P303+P361+P353,P305+P351+P338,P301+P330+P331,P405,P501

- Número de transporte de mercancías peligrosas:UN 3265 8/PG 2

- Wgk Alemania:1

- Código de categoría de peligro: 21/22-34

- Instrucciones de Seguridad: S26-S36-S45-S1/2-S36/37/39

- Rtecs:PB1140000

-

Señalización de mercancías peligrosas:

- Categoría de embalaje:III

- Período de Seguridad:8

- Términos de riesgo:R34

- Grupo de embalaje:III

- Categoría de embalaje:III

- Nivel de peligro:8

- TSCA:Yes

- Condiciones de almacenamiento:2-8°C

- Nivel de peligro:8

Methanesulfonic acid Datos Aduaneros

- Código HS:2904100000

- Datos Aduaneros:

China Customs Code:

2904100000Overview:

2904100000 Derivatives containing only sulfo groups and their salts and ethyl esters.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2904100000 derivatives containing only sulpho groups, their salts and ethyl esters.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Methanesulfonic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2059-25g |

Methanesulfonic acid |

75-75-2 | 99.0%(T) | 25g |

¥310.0 | 2022-05-30 | |

| abcr | AB110742-1 l |

Methanesulfonic acid, 98%; . |

75-75-2 | 98% | 1 l |

€202.90 | 2023-09-19 | |

| Cooke Chemical | A5406412-500G |

Methanesulfonic acid |

75-75-2 | 99% | 500g |

RMB 120.00 | 2023-09-07 | |

| Cooke Chemical | A5406512-100ML |

Methanesulfonic acid |

75-75-2 | 70%water solution | 100ml |

RMB 30.40 | 2023-09-07 | |

| Enamine | EN300-29198-0.05g |

methanesulfonic acid |

75-75-2 | 95.0% | 0.05g |

$19.0 | 2025-03-19 | |

| Enamine | EN300-29198-25.0g |

methanesulfonic acid |

75-75-2 | 95.0% | 25.0g |

$38.0 | 2025-03-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R000346-2.5L |

Methanesulfonic acid |

75-75-2 | 70%(:H2O) | 2.5l |

¥383 | 2024-05-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0093-25G |

Methanesulfonic Acid |

75-75-2 | >99.0%(T) | 25g |

¥240.00 | 2023-09-07 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681600235-100ml |

Methanesulfonic acid |

75-75-2 | 100ml |

¥ 118.8 | 2024-07-19 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M108502-100ml |

Methanesulfonic acid |

75-75-2 | 70% | 100ml |

¥73.90 | 2023-09-02 |

Methanesulfonic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 2 h, 5 °C; 5 h, 5 °C → 60 °C

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer [Erratum to document cited in CA157:492637], Journal of Medicinal Chemistry, 2012, 55(22),

Métodos de producción 3

Condiciones de reacción

1.1 Solvents: 2-Methyltetrahydrofuran ; 60 min, 25 °C; 1 h, 25 °C

Referencia

Process for the preparation of ethyl 3-{[(2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino}propanoate mesylate

,

IP.com Journal,

2011,

11,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid Solvents: Acetone ; rt; 1 h, rt

Referencia

Synthesis of dabigatran etexilate mesylate

,

Zhongguo Xinyao Zazhi,

2012,

21(1),

88-91

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Acetone ; rt → 5 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

1.2 5 °C → rt; 1 h, rt; cooled; 35 - 40 °C

1.3 Solvents: Acetone ; 20 min, 35 - 40 °C

Referencia

Preparation of solid forms of Dabigatran etexilate and Dabigatran etexilate mesylate

,

IP.com Journal,

2012,

12,

Métodos de producción 6

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 45 - 60 min, 20 - 25 °C; 2 - 3 h, 20 - 25 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

1.2 Reagents: Potassium carbonate Solvents: Acetonitrile , Water ; 10 - 15 min, 30 - 35 °C; 1 - 2 h, 35 °C → 45 °C

2.1 Solvents: Ethanol , Ethyl acetate ; 3 - 4 h, 25 - 30 °C

Referencia

An improved process for preparation of dabigatran etexilate mesylate

,

Asian Journal of Chemistry,

2017,

29(6),

1253-1257

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Referencia

Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains

,

European Journal of Medicinal Chemistry,

2014,

82,

490-497

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 h, 60 °C

Referencia

From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents

,

ChemMedChem,

2014,

9(12),

2639-2646

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate

1.2 Reagents: Dimethyl sulfoxide

1.2 Reagents: Dimethyl sulfoxide

Referencia

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols

,

Journal of Medical Colleges of PLA,

2004,

19(3),

142-145

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium bicarbonate , Potassium carbonate

Referencia

Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols

,

Zhongguo Yaowu Huaxue Zazhi,

2004,

14(2),

71-75

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Benzyltriethylammonium chloride , Potassium carbonate Solvents: Dichloromethane ; 15 - 20 h, 0 °C → rt

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

2.1 Reagents: Hexadecyltrimethylammonium bromide , Sodium hydroxide Solvents: Toluene ; 3 - 5 h, 60 °C

2.2 Solvents: Ethyl acetate

Referencia

Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo

,

Journal of Medicinal Chemistry,

2023,

66(11),

7497-7515

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Toluene ; 3 h, 80 °C

Referencia

Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)

,

Chemistry & Biodiversity,

2007,

4(7),

1472-1479

Métodos de producción 13

Condiciones de reacción

1.1 Solvents: Isopropanol ; 12 h, rt

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

2.1 Solvents: Water ; rt → 0 °C

2.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

2.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

2.4 Solvents: Dichloromethane

2.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

3.2 Solvents: Ethanol ; rt → 0 °C

3.3 Solvents: Acetonitrile ; 0 - 5 °C

Referencia

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

1.2 Solvents: 1,2-Dichloroethane ; rt

1.3 Catalysts: Cetrimide ; 5 h, rt

1.4 Solvents: Ethyl acetate ; rt → 10 °C

1.5 Solvents: Ethyl acetate ; 1 h, 10 °C

Referencia

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Potassium carbonate

1.2 Reagents: Sodium hydroxide

1.3 -

1.2 Reagents: Sodium hydroxide

1.3 -

Referencia

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Aluminum chloride

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

2.1 Reagents: Potassium carbonate

2.2 Reagents: Sodium hydroxide

2.3 -

Referencia

Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols

,

Yaoxue Shijian Zazhi,

2009,

27(4),

266-269

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

1.2 Reagents: Sodium hydroxide ; 5 min, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

2.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

2.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

2.4 Solvents: Methanol

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Hydrogen peroxide Solvents: Water ; < 10 °C; 30 min, 0 °C

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

2.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

3.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 19

Condiciones de reacción

1.1 1 h, 0 °C

Referencia

Synthesis and antifungal activity of the novel triazole compounds

,

MedChemComm,

2013,

4(4),

704-708

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 21

Condiciones de reacción

Referencia

- Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors and Identification of the Clinical Candidate 2-(4-(1-(Quinolin-6-ylmethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol (PF-04217903) for the Treatment of Cancer, Journal of Medicinal Chemistry, 2012, 55(18), 8091-8109

Métodos de producción 22

Condiciones de reacción

1.1 Solvents: 1-Butanol ; rt → 50 °C; 1.5 h, 50 °C; 2.5 h, 50 °C → 20 °C; 30 min, 20 °C

Referencia

Process For The Preparation of Ethyl 3-[[(2-[[(4-[N'-[(hexyloxy)carbonyl]carbamimidoyl]phenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl)carbonyl](2-pyridinyl)amino]propanoate mesylate

,

IP.com Journal,

2012,

12,

Métodos de producción 23

Condiciones de reacción

1.1 Solvents: Acetone , Ethyl acetate ; rt; 2 h, rt

Referencia

An improved process for the preparation of Dabigatran Etexilate mesylate and synthesis of its impurities

,

Pharma Chemica,

2018,

10(4),

127-148

Métodos de producción 24

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

1.2 Reagents: Ammonium hydroxide Solvents: Water

2.1 -

2.2 -

Referencia

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Métodos de producción 25

Condiciones de reacción

1.1 Solvents: Ethanol ; 24 h, 25 - 35 °C

Referencia

Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease

,

Journal of Medicinal Chemistry,

2017,

60(5),

1843-1859

Métodos de producción 26

Condiciones de reacción

1.1 1 h, 0 °C

Referencia

Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment

,

Archives of Pharmacal Research,

2013,

36(10),

1215-1222

Métodos de producción 27

Condiciones de reacción

1.1 Reagents: Methanesulfonic acid ; 1 h, 0 °C

Referencia

Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols

,

Bioorganic & Medicinal Chemistry Letters,

2009,

19(6),

1811-1814

Métodos de producción 28

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Cetrimide Solvents: Toluene , Water ; 3 h, 60 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ; 1 h, 0 °C

Referencia

Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system

,

Heterocyclic Communications,

2005,

11(1),

19-22

Métodos de producción 29

Condiciones de reacción

1.1 Catalysts: Aluminum chloride ; 5 h, 50 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

2.1 Reagents: Sodium bicarbonate Solvents: Toluene ; 5 h, reflux

3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ; 3 h, 60 °C

3.2 1 h, 0 °C

Referencia

Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol

,

Dier Junyi Daxue Xuebao,

2011,

32(7),

754-758

Métodos de producción 30

Condiciones de reacción

1.1 Catalysts: Cetrimide Solvents: Toluene ; rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 60 °C; 3 h, 60 °C; 60 °C → rt

1.3 Solvents: Ethyl acetate ; rt → 0 °C

1.4 Solvents: Ethyl acetate ; 1 h, 0 °C

Referencia

Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane

,

Hungary,

,

,

Métodos de producción 31

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, 60 °C

1.2 1.5 h, 0 °C

1.2 1.5 h, 0 °C

Referencia

Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain

,

Yaoxue Fuwu Yu Yanjiu,

2016,

16(2),

94-97

Métodos de producción 32

Condiciones de reacción

1.1 Solvents: Toluene

Referencia

Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole

,

Bioorganic & Medicinal Chemistry Letters,

2021,

40,

Métodos de producción 33

Condiciones de reacción

1.1 Solvents: Water ; rt → 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C

1.3 Reagents: Sodium nitrite Solvents: Water ; 0 - 5 °C

1.4 Solvents: Dichloromethane

1.5 Reagents: Ammonium hydroxide Solvents: Water ; pH 10

2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ; 3 h, 60 °C; 60 °C → rt

2.2 Solvents: Ethanol ; rt → 0 °C

2.3 Solvents: Acetonitrile ; 0 - 5 °C

Referencia

Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts

,

Hungary,

,

,

Métodos de producción 34

Condiciones de reacción

1.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

1.2 overnight, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 35

Condiciones de reacción

1.1 Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

2.1 Reagents: Hydrochloric acid Solvents: Ethanol ; cooled; overnight, rt

2.2 Reagents: Ammonia Solvents: Ethanol ; 3 h, 50 °C

2.3 Reagents: Sodium bicarbonate Solvents: Water

2.4 Solvents: Methanol ; cooled; 0.5 h, rt

2.5 Reagents: Diethyl ether

3.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

3.3 Solvents: Methanol ; cooled; 0.5 h, rt

3.4 Reagents: Diethyl ether

Referencia

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Métodos de producción 36

Condiciones de reacción

1.1 Solvents: Peracetic acid ; 0.5 h, 0 °C; 0 °C → rt; overnight, rt

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

2.1 Reagents: Potassium carbonate Solvents: Water ; 0.5 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Methanol ; 0.5 h, rt

3.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

3.2 overnight, rt

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

3.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 37

Condiciones de reacción

Referencia

Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes

,

Organic Process Research & Development,

2014,

18(6),

744-750

Métodos de producción 38

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

1.2 -

2.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 5 h, rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.3 Solvents: Methanol ; cooled; 0.5 h, rt

2.4 Reagents: Diethyl ether

Referencia

Synthesis of 4-[(aminoiminomethyl)amino]benzoic acid 6-(aminoiminomethyl)-2-naphthalenyl ester, methanesulfonate (1:2) (nafamostat mesilate)

,

Zhongguo Yiyao Gongye Zazhi,

2007,

38(8),

545-546

Métodos de producción 39

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

1.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

1.4 Solvents: Methanol

2.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

2.2 overnight, rt

2.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

2.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 40

Condiciones de reacción

1.1 Reagents: Bromine Solvents: Acetic acid ; 15 - 30 min, rt

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

1.2 Solvents: Water ; 3 - 4 h, 120 °C; 120 °C → 100 °C

1.3 Reagents: Tin ; 3 h, reflux

2.1 Solvents: Dimethylformamide ; 5 - 6 h, 150 °C; 150 °C → rt

2.2 Reagents: Sodium hydroxide ; 5 min, rt

2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

3.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; overnight, rt

3.2 Reagents: Ammonia Solvents: Methanol ; 3 h, 50 °C

3.3 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, rt

3.4 Solvents: Methanol

4.1 Reagents: Cyanuric chloride , 4-Methylmorpholine ; 4 h, 60 °C

4.2 overnight, rt

4.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

4.4 Solvents: Methanol

Referencia

TCT-Mediated Process for the Preparation of Nafamostat Mesylate and Camostat Mesylate

,

ChemistrySelect,

2023,

8(18),

Métodos de producción 41

Condiciones de reacción

1.1 1 h, 0 °C

Referencia

Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group

,

RSC Advances,

2013,

3(32),

13486-13490

Métodos de producción 42

Methanesulfonic acid Raw materials

- sunbrella

- 1,2,4-Triazole

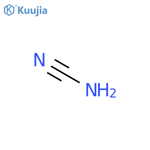

- aminoformonitrile

- N,N'-Carbonyldiimidazole

- Hexyl chloroformate

- 4-carbamimidamidobenzoic acid hydrochloride

- 4-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-2-[2-(oxan-2-yl)indazol-4-yl]thieno[3,2-d]pyrimidin-4-yl]morpholine

- Sulfur, iodotrimethyloxo-

- β-Alanine, N-2-pyridinyl-, ethyl ester, hydrochloride (1:1)

- Methanesulfonic acid

- Dabigatran etexilate

- 2,4-Difluoroacetophenone

- Formamidine Sulfuric Acid

- Trimethylsulfoxonium iodide

- 4-methylbenzene-1-sulfonic acid

- 2-chloroacetyl chloride

- Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate

- Dabigatran Etexilate Tetrahydrate

- 2-Naphthalenecarboximidamide,6-hydroxy-

- 2,4''-DIFLUOR-2-(1H-1,2,4-TRIAZOOL-1-YL)ACETOFENONHYDROCHLORIDE

- 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole

- Dabigatran Impurity 148

- 1-Hexanol

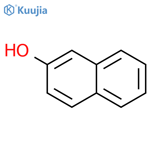

- naphthalen-2-ol

- 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

- 6-Cyano-2-naphthol

- Deacetamidine Cyano Dabigatran Ethyl Ester

- 4H-1,2,4-Triazol-4-amine

- Aminoiminomethanesulfonic Acid

- 6-bromonaphthalen-2-ol

- Difluoro triazolyl acetophenone

- 4-\u200bAmino-\u200b1-\u200b2-\u200b(2,\u200b4-\u200bdifluorophenyl)\u200b-\u200b2-\u200boxoethyl\u200b-4H-\u200b1,\u200b2,\u200b4-\u200btriazolium Chloride

- Masupirdine

Methanesulfonic acid Preparation Products

Methanesulfonic acid Proveedores

Jiangsu Xinsu New Materials Co., Ltd

Miembros de la medalla de oro

(CAS:75-75-2)

Número de pedido:SFD624

Estado del inventario:in Stock

Cantidad:25KG,200KG,1000KG

Pureza:99%

Información sobre precios actualizada por última vez:Wednesday, 11 December 2024 17:01

Precio ($):

Methanesulfonic acid Literatura relevante

-

Kumaresh Ghosh,Tanushree Sen,Amarendra Patra New J. Chem. 2010 34 1387

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

-

Laurent Vanoye,Markus Fanselow,John D. Holbrey,Martin P. Atkins,Kenneth R. Seddon Green Chem. 2009 11 390

-

Sukjun Lee,Min Seop Kim,Hyesung Lee,Sang-Yup Lee CrystEngComm 2022 24 4713

-

Solvejg J?rgensen,Camilla Jensen,Henrik G. Kjaergaard,Josep M. Anglada Phys. Chem. Chem. Phys. 2013 15 5140

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Ácidos/Ésteres

- Catalizadores y Químicos Inorgánicos Inorgánicos Compuestos sal

- Disolventes y químicos orgánicos Compuestos Orgánicos ácidos orgánicos y derivados Ácidos sulfónicos orgánicos y derivados ácidos sulfónicos orgánicos

- Disolventes y químicos orgánicos Compuestos Orgánicos ácidos orgánicos y derivados Ácidos sulfónicos orgánicos y derivados ácidos sulfónicos orgánicos y derivados ácidos sulfónicos orgánicos

75-75-2 (Methanesulfonic acid) Productos relacionados

- 2386-56-3(Potassium methanesulfonate)

- 22515-76-0(Methanesulfonic acid, Ammonium Salt)

- 330202-50-1(7-(2-methoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 2155874-95-4(5-methyl-8-nitro-1,2,4triazolo1,5-apyridin-2-amine)

- 1285630-44-5(N'-(1E)-1-(2-hydroxyphenyl)ethylidene-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide)

- 905685-62-3(2-fluoro-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylbenzene-1-sulfonamide)

- 33388-19-1(3-Propionylbenzo[d]oxazol-2(3H)-one)

- 2703054-47-9(Adenosine receptor antagonist 2)

- 947383-04-2(4-fluoro-N-(1E)-4-oxo-1,4-dihydronaphthalen-1-ylidenebenzene-1-sulfonamide)

- 2228599-24-2(3-methoxy-5-(3-methylazetidin-3-yl)oxypyridine)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:75-75-2)Methanesulfonic acid

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

atkchemica

(CAS:75-75-2)Methanesulfonic acid

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe